molecular formula C11H18N4 B8655825 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine CAS No. 1211530-56-1

6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine

Cat. No.: B8655825
CAS No.: 1211530-56-1
M. Wt: 206.29 g/mol
InChI Key: YMTSCQAEHHZTLJ-UHFFFAOYSA-N
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Description

6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

1211530-56-1

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine

InChI

InChI=1S/C11H18N4/c1-14(2)10-5-6-15(8-10)11-4-3-9(12)7-13-11/h3-4,7,10H,5-6,8,12H2,1-2H3

InChI Key

YMTSCQAEHHZTLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)C2=NC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-5-nitropyridine (500 mg, 3.1 mmol) in THF (30 mL) was added N,N-dimethylpyrrolidin-3-amine (400 mg, 3.5 mmol) and triethylamine (0.64 mL, 4.6 mmol) and the reaction mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated to dryness, the residue was dissolved in dichloromethane and washed with 1 N HCl aq. and water. The organic layer was dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated to dryness. The residue was dissolved in tetrahydrofuran (30 mL), degassed with nitrogen, charged with catalytic 10 wt. % Pd/C (0.3 g) and the reaction mixture was placed under an atmosphere of hydrogen (40 Psi) until the reduction was complete as indicated by LCMS analysis. The reaction mixture was filtered over diatomaceous earth and the filtrate was concentrated to provide the desired product (360 mg, 56%) as a purple solid: ESI MS m/z 207 [C11H18N4+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
56%

Synthesis routes and methods II

Procedure details

Following General procedure H, 2-chloro-5-nitropyridine (500 mg, 3.1 mmol) was reacted with N,N-dimethylpyrrolidin-3-amine (400 mg, 3.5 mmol) followed by reduction to afford the desired product (360 mg, 56%) as a purple solid: ESI MS m/z 207 [C11H18N4+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Yield
56%

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